

T025: A Technical Guide to its Apoptosis-Inducing Mechanism in Cancer Cells

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Compound of Interest

Compound Name: T025

Cat. No.: B15621720

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Abstract

T025 is a novel and potent inhibitor of Cdc2-like kinases (CLKs) that has demonstrated significant anti-tumor activity, primarily by inducing apoptosis in cancer cells. This technical guide provides an in-depth overview of the core mechanisms of **T025**-induced apoptosis, with a focus on its role in MYC-driven cancers and triple-negative breast cancer (TNBC). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

The evasion of apoptosis is a hallmark of cancer, making the induction of programmed cell death a central strategy in cancer therapy.^{[1][2]} **T025** has emerged as a promising therapeutic agent that targets the machinery of RNA splicing, a process frequently dysregulated in cancer. **T025** is an orally available and potent inhibitor of CLKs, which are crucial for the phosphorylation of serine/arginine-rich (SR) proteins, essential components of the spliceosome.^{[3][4]} By inhibiting CLKs, **T025** disrupts RNA splicing, leading to cell cycle arrest and apoptosis, particularly in cancer cells with a dependency on high levels of splicing activity, such as those with MYC overexpression.^{[3][4]}

Quantitative Data: In Vitro Efficacy of T025

The anti-proliferative effects of **T025** have been evaluated across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for **T025** in a panel of triple-negative breast cancer (TNBC) cell lines, demonstrating its broad efficacy.

Table 1: IC50 Values of **T025** in Basal A TNBC Cell Lines[5]

Cell Line	IC50 (μM)
BT20	0.1 - 1
HCC1806	0.1 - 1
MDA-MB-468	0.1 - 1
HCC1937	0.1 - 1
HCC70	0.1 - 1
SUM229PE	0.1 - 1

Table 2: IC50 Values of **T025** in Basal B TNBC Cell Lines[5]

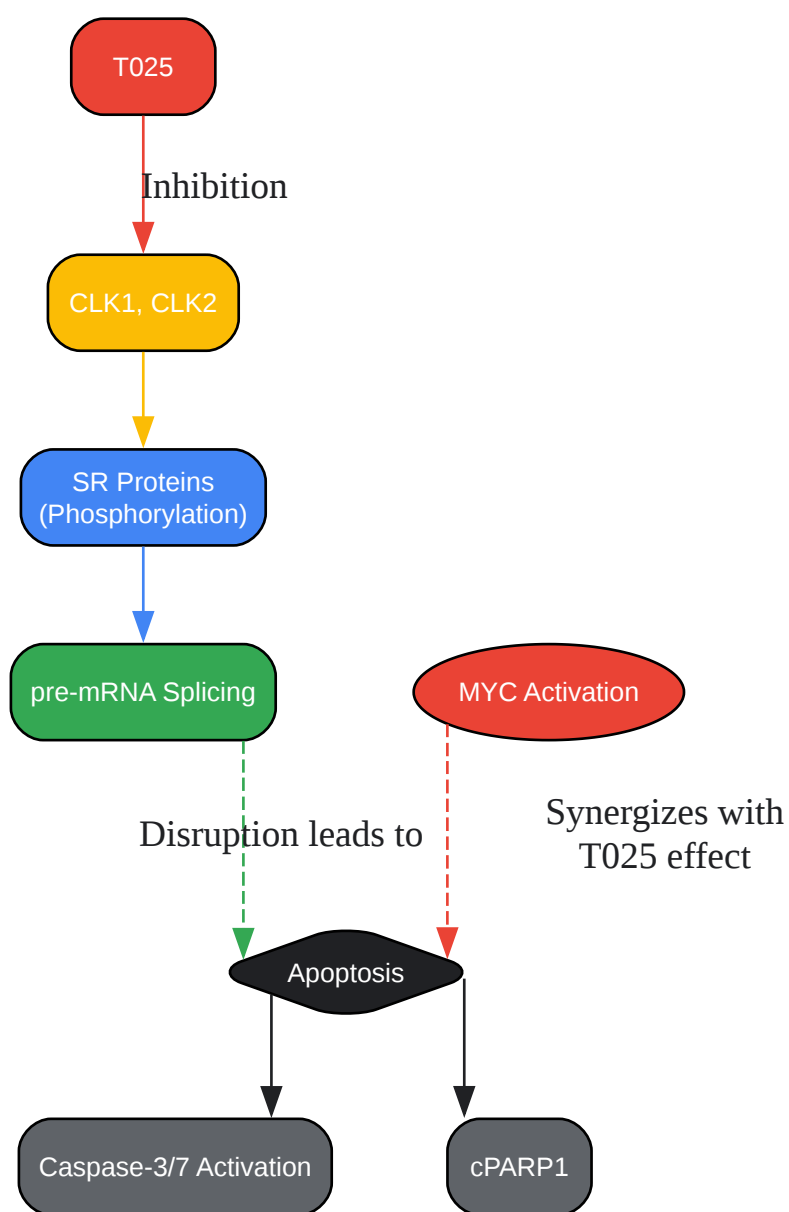
Cell Line	IC50 (μM)
SKBR7	0.1 - 1
Hs578T	1 - 10
SUM159PT	0.1 - 1
HCC38	0.1 - 1
MDA-MB-231	1 - 10
BT549	0.1 - 1
SUM1315M02	0.1 - 1
MDA-MB-436	0.1 - 1
SUM149PT	0.1 - 1
MDA-MB-157	1 - 10

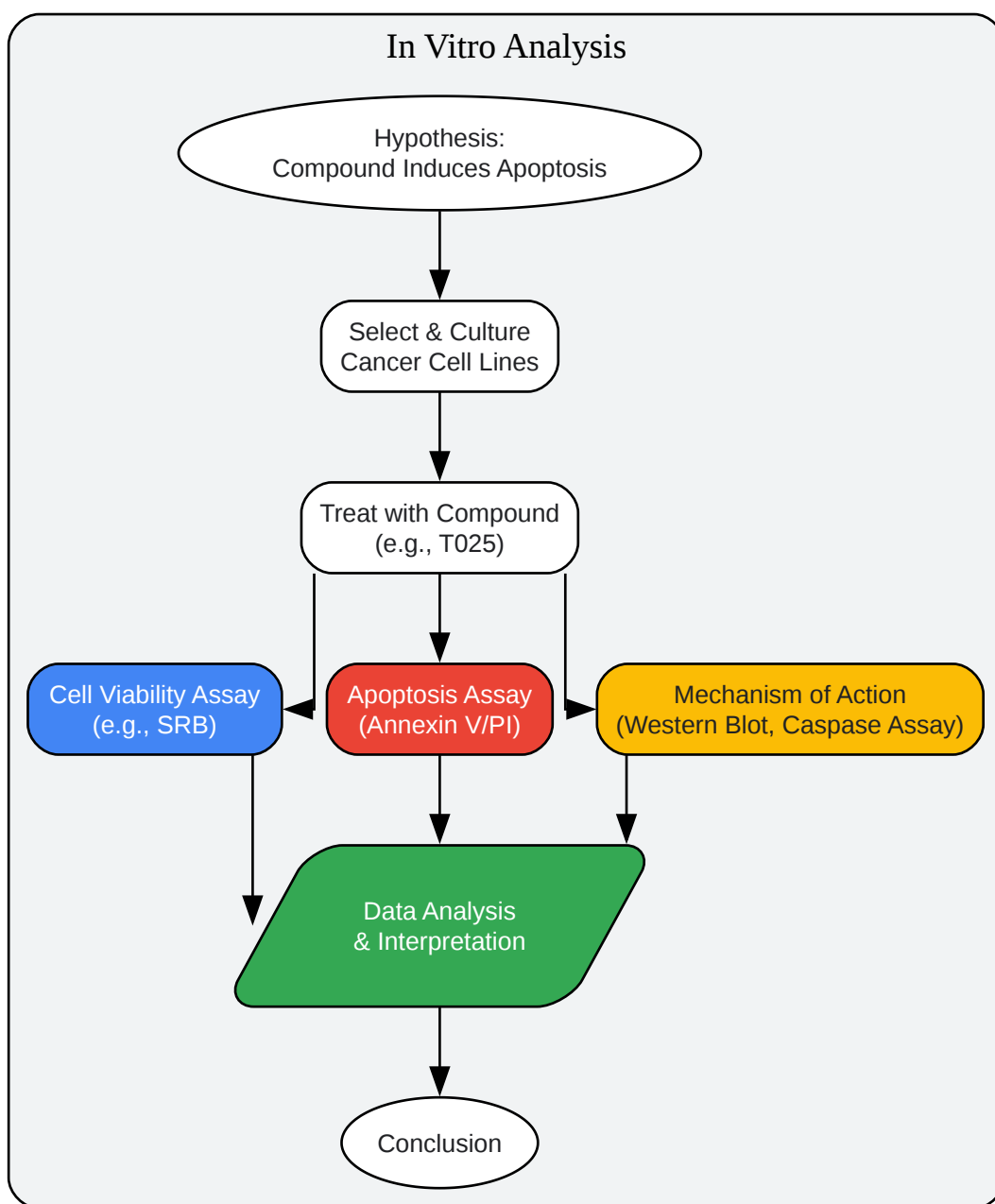
Table 3: IC50 Values of **T025** in Luminal TNBC Cell Lines[5]

Cell Line	IC50 (μM)
MDA-MB-453	1 - 10
SUM185PE	0.1 - 1

Signaling Pathways in T025-Induced Apoptosis

T025 primarily functions by inhibiting CLK1, CLK2, and ROCK2.[3] This inhibition prevents the phosphorylation of SR proteins, leading to aberrant RNA splicing, including exon skipping.[3][4] In cancer cells with high MYC expression, which have a heightened dependence on proper splicing, this disruption is particularly cytotoxic. The synergistic effect of MYC activation and **T025** treatment leads to the induction of apoptosis.[3] This is evidenced by the activation of caspase-3 and caspase-7, and the cleavage of poly (ADP-ribose) polymerase 1 (PARP1).[3]





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